1-(2,3,4,5-Tetramethylphenyl)ethanone

Description

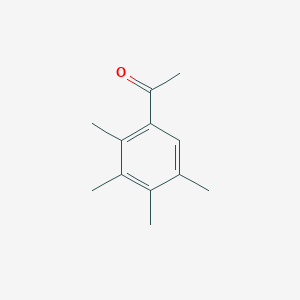

1-(2,3,4,5-Tetramethylphenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with four methyl groups at the 2-, 3-, 4-, and 5-positions and a ketone group at the 1-position. This compound is likely utilized as an intermediate in organic synthesis, given its similarity to other acetophenone derivatives used in pharmaceuticals and materials science.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2,3,4,5-tetramethylphenyl)ethanone |

InChI |

InChI=1S/C12H16O/c1-7-6-12(11(5)13)10(4)9(3)8(7)2/h6H,1-5H3 |

InChI Key |

TUKLAMJWVBYTDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

1-(2,3,4,5-Tetramethylphenyl)ethanone can be synthesized through specific organic synthesis methods. Typically, it is prepared from corresponding starting materials through a series of chemical reactions . The exact synthetic routes and reaction conditions may vary, but they generally involve the use of reagents such as acetophenone derivatives and methylating agents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,3,4,5-Tetramethylphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3,4,5-Tetramethylphenyl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of fragrances and other aromatic products.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biochemical pathways . These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s properties. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparative Data for 1-(2,3,4,5-Tetramethylphenyl)ethanone and Analogs

Key Observations

Substituent Polarity: The tetramethyl substituents in the target compound enhance hydrophobicity compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃) . For example, 1-(2,3,4,5-Tetrahydroxy-6-methylphenyl)ethanone (m.p. 178–181°C) exhibits a high melting point due to hydrogen bonding between hydroxyl groups . In contrast, methyl groups in the target compound likely reduce intermolecular forces, resulting in a lower predicted melting point.

Synthetic Routes: The chloro derivative (2-Chloro-1-(2,3,4,5-Tetramethylphenyl)ethanone) may be synthesized via electrophilic substitution or halogenation of the parent compound . 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethanone is synthesized using palladium-catalyzed cross-coupling, highlighting the role of transition-metal catalysts in complex acetophenone derivatives .

Applications: Hydroxy-substituted analogs (e.g., 1-(3,4,5-Trihydroxyphenyl)ethanone) are studied for antioxidant properties due to their radical-scavenging ability . The trimethoxy derivative is a precursor in drug synthesis, underscoring the role of acetophenones in medicinal chemistry .

Research Findings and Implications

- Structural Complexity: Bicyclic derivatives like 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethanone demonstrate the versatility of acetophenones in constructing complex organic frameworks .

- Natural vs. Synthetic Origins: While hydroxy-substituted ethanones are found in natural products (e.g., cocoa waste metabolites) , the tetramethyl and chloro derivatives are synthetic, emphasizing their role in industrial applications .

- Analytical Challenges: NMR and MS data for analogs (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-ethanone) provide benchmarks for structural elucidation of similar compounds .

Biological Activity

1-(2,3,4,5-Tetramethylphenyl)ethanone, also known as tetramethylacetophenone, is an organic compound with significant biological activity. This article explores its potential biological effects, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈O

- Molecular Weight : 178.27 g/mol

- Structure : The compound features a ketone functional group attached to a tetramethyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects on cancer cells.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. These interactions can modulate biochemical pathways critical for cell survival and proliferation.

Key Mechanisms:

- Hydrogen Bonding : The ketone group can form hydrogen bonds with biological molecules.

- π-π Interactions : The aromatic ring may engage in π-π interactions with other aromatic systems, influencing molecular recognition.

Anticancer Activity

A study explored the cytotoxicity of this compound against lung cancer cells (A549). The findings indicated that the compound demonstrated significant cytotoxic effects with an IC50 value below 20 µg/mL, categorizing it as a potent anticancer agent.

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | <20 | Highly Active |

| Cisplatin | 2.61 | Highly Active |

The selectivity index (SI) calculated for this compound showed that it selectively inhibited cancer cell growth while sparing normal cells (MRC-5), indicating a favorable therapeutic profile.

Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of related compounds within the same structural family, it was found that derivatives of tetramethylphenyl ethanones exhibited notable inhibitory effects against various bacterial strains. The exact mechanisms remain under study but suggest interference with bacterial cell wall synthesis or function.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential as an anticancer agent and antimicrobial compound warrants additional studies to elucidate its mechanisms of action fully and explore its therapeutic applications in medicine. Ongoing research may lead to the development of new pharmaceuticals based on this compound's unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.